Ocaperidone

描述

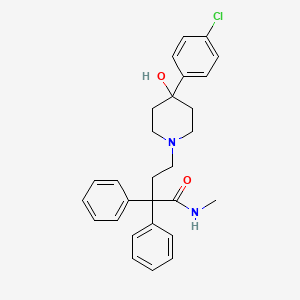

Ocaperidone is a benzisoxazole antipsychotic . It primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors .

Synthesis Analysis

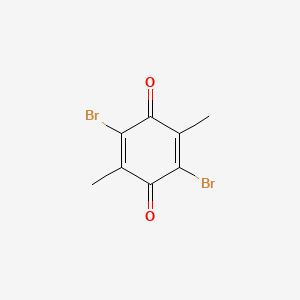

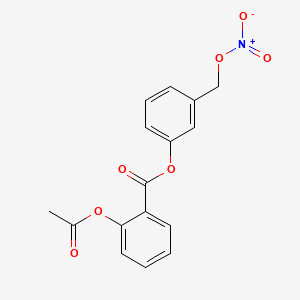

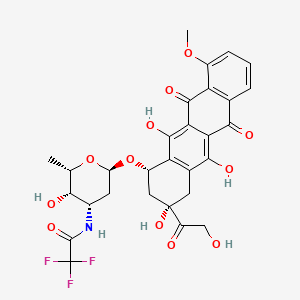

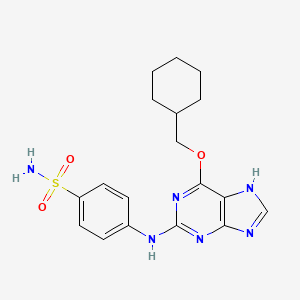

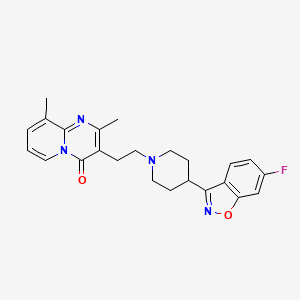

The synthesis of Ocaperidone involves the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl 4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This completes the convergent synthesis of Ocaperidone .Molecular Structure Analysis

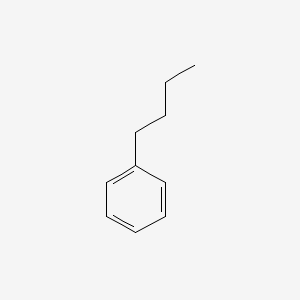

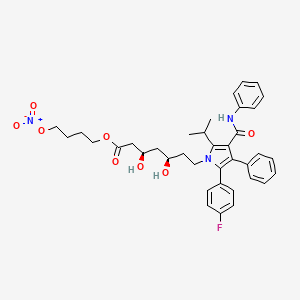

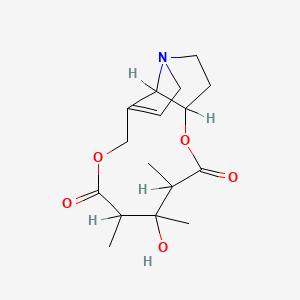

The molecular formula of Ocaperidone is C24H25FN4O2 . Its molecular weight is 420.5 g/mol . The structure of Ocaperidone includes a benzisoxazole and piperidine .Physical And Chemical Properties Analysis

Ocaperidone has a molecular weight of 420.5 g/mol . Its molecular formula is C24H25FN4O2 .科学研究应用

1. Neuropharmacology

Application Summary

Ocaperidone is studied as a neuroleptic agent with potential applications in treating schizophrenia and other psychiatric disorders. It acts as a dopamine-D2 antagonist with concomitant serotonin 5-HT2 antagonism .

Methods and Experimental Procedures

In preclinical studies, Ocaperidone was administered to animal models at low doses ranging from 0.014-0.042 mg/kg to assess its neuropharmacological effects. Behavioral tests were conducted to evaluate the inhibition of dopamine agonist-induced effects .

Results and Outcomes

Ocaperidone demonstrated potent inhibition of dopamine agonist-induced behaviors, with a rapid onset of action (less than 0.5 hours) and a long duration (24 hours) after oral administration. It was found to be equipotent with haloperidol and more potent than risperidone, suggesting a high potential for treating positive symptoms of schizophrenia with lower extrapyramidal side effects .

2. Behavioral Pharmacology

Application Summary

The compound’s efficacy in modulating behavior was explored, particularly its antagonistic effects on serotonin and dopamine-induced behaviors.

Methods and Experimental Procedures

Behavioral assays such as locomotion, conditioned food consumption, and body posture were used to assess the effects of Ocaperidone on mice, rats, and dogs. Doses were carefully measured to observe the compound’s efficacy and side effects .

Results and Outcomes

Ocaperidone effectively antagonized serotonin agonist-induced behaviors, indicating its potential as a treatment for disorders associated with serotonin dysfunction. The dissociation between inhibition of apomorphine behavior and induction of catalepsy was high, suggesting a low risk of extrapyramidal symptoms .

3. Toxicology

Application Summary

Ocaperidone’s safety profile was evaluated through toxicological studies to determine its suitability for clinical use.

Methods and Experimental Procedures

Acute toxicity tests were performed to identify any secondary effects at low doses. Protection from compound 48/80 lethality and norepinephrine lethality were also tested .

Results and Outcomes

The studies concluded that apart from protection from certain lethalities, no additional secondary effects were observed at low doses of Ocaperidone, supporting its clinical application safety .

4. Clinical Pharmacology

Application Summary

Clinical trials were conducted to assess Ocaperidone’s effectiveness in controlling symptoms of schizophrenia in humans.

Methods and Experimental Procedures

Phase II clinical trials involved administering Ocaperidone to human subjects and monitoring its effects on schizophrenia symptoms. The trials aimed to evaluate both efficacy and side effect profiles .

Results and Outcomes

While Ocaperidone was effective at controlling symptoms, the trials were halted due to an unacceptable amount of extrapyramidal side effects, which did not meet the safety criteria for continued development .

5. Molecular Pharmacology

Application Summary

The binding affinity and effects on monoamine turnover in rat brain regions were studied to understand Ocaperidone’s molecular pharmacological properties.

Methods and Experimental Procedures

In vitro and in vivo receptor binding assays, along with monoamine turnover studies, were conducted. These studies aimed to elucidate the molecular interactions of Ocaperidone within the brain .

Results and Outcomes

Ocaperidone showed a pronounced affinity for dopamine-D2 and serotonin 5-HT2 receptors, affecting monoamine turnover. This provided insights into its mechanism of action and potential therapeutic effects .

6. Synthetic Chemistry

Application Summary

The synthesis of Ocaperidone was explored to optimize its production for research and potential therapeutic use.

Methods and Experimental Procedures

A convergent synthesis approach was employed, involving the attachment of a sidechain between specific chemical precursors to form Ocaperidone .

Results and Outcomes

The synthesis process was documented, providing a pathway for the production of Ocaperidone. However, due to the cessation of clinical trials, further development in this area may be limited .

This analysis provides a detailed overview of the various scientific research applications of Ocaperidone across different fields, highlighting its potential and limitations. The compound’s potent neuropharmacological effects offer promising avenues for future research, despite the challenges encountered in clinical trials.

7. Computational Psychiatry

Application Summary

Ocaperidone’s potential effects on schizophrenia were evaluated using a computer-based mechanistic disease model, which integrates neurobiological circuits and pharmacological data.

Methods and Experimental Procedures

The model used retrospective clinical data on 24 antipsychotics to calibrate the physiology of relevant neurotransmitter targets. It then predicted the clinical outcome of Ocaperidone using pharmacology and human PET imaging data .

Results and Outcomes

The model correctly predicted Ocaperidone’s relative performance against olanzapine but did not accurately predict the absolute PANSS total score outcome and EPS liability, possibly due to placebo responses and EPS assessment methods .

8. Comparative Pharmacology

Application Summary

Ocaperidone was compared with other antipsychotics like haloperidol and risperidone to determine its potency and efficacy as a dopamine-D2 antagonist.

Methods and Experimental Procedures

A series of pharmacological tests were conducted, comparing Ocaperidone’s ability to inhibit dopamine agonist-induced behavioral effects at low doses with other antipsychotics .

Results and Outcomes

Ocaperidone was found to be equipotent with haloperidol and more potent than risperidone, suggesting its high efficacy in treating positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects .

安全和危害

未来方向

属性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQNEJILGNNOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156042 | |

| Record name | Ocaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |

| Record name | Ocaperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ocaperidone | |

CAS RN |

129029-23-8 | |

| Record name | Ocaperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocaperidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocaperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ocaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCAPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。